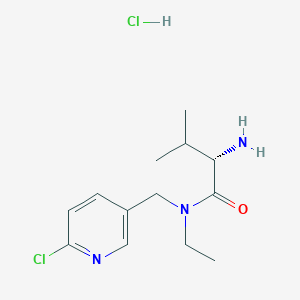
Tert-butyl2-((2-((1-(tert-butoxycarbonyl)piperidin-2-yl)methoxy)quinoxalin-3-yloxy)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Piperidine Groups: The piperidine groups are introduced through nucleophilic substitution reactions, where piperidine is reacted with appropriate electrophilic intermediates.
Protection of Functional Groups: The tert-butyl groups are introduced to protect the carboxylate functionalities during the synthesis. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
科学的研究の応用
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline core can participate in π-π stacking interactions, while the piperidine groups can form hydrogen bonds or ionic interactions with biological targets.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, which lacks the piperidine and tert-butyl groups.
Piperidine: A simple heterocyclic amine that forms part of the structure.
Di-tert-butyl dicarbonate: A common protecting group reagent used in organic synthesis.
Uniqueness
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique due to its combination of a quinoxaline core with piperidine and tert-butyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for a variety of applications in scientific research.
特性
分子式 |
C30H44N4O6 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
tert-butyl 2-[[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methoxy]quinoxalin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H44N4O6/c1-29(2,3)39-27(35)33-17-11-9-13-21(33)19-37-25-26(32-24-16-8-7-15-23(24)31-25)38-20-22-14-10-12-18-34(22)28(36)40-30(4,5)6/h7-8,15-16,21-22H,9-14,17-20H2,1-6H3 |
InChIキー |
DFSXUCNIFDOSRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC3=CC=CC=C3N=C2OCC4CCCCN4C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
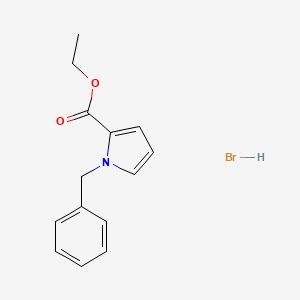
![1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane](/img/structure/B15130624.png)
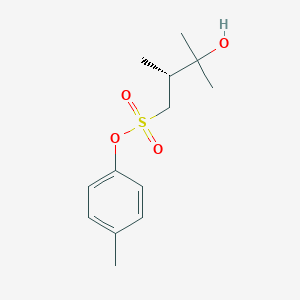

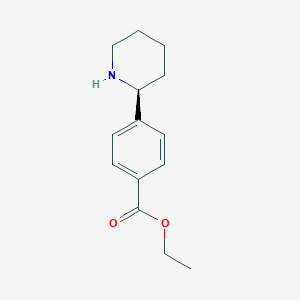
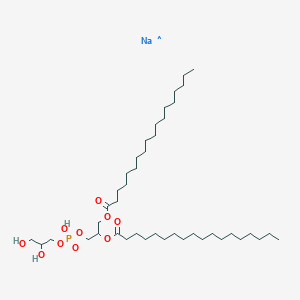
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate](/img/structure/B15130661.png)
![[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B15130666.png)
![N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide](/img/structure/B15130678.png)
![Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B15130692.png)


